Quadramet

Catalog No.
S627888
CAS No.
M.F
C6H20N2O12P4Sm
M. Wt
589.05 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quadramet

Product Name

Quadramet

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid;samarium-153

Molecular Formula

C6H20N2O12P4Sm

Molecular Weight

589.05 g/mol

InChI

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/i;1+3

InChI Key

WNYXBFNBLZLWRA-GJNDDOAHSA-N

Synonyms

153Sm-EDTMP, Quadramet, samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21), samarium (153Sm) lexidronam, samarium ethylenediaminetetramethylenephosphonate, samarium Sm-153 lexidronam, samarium-153 lexidronam, samarium-153-EDTMP, Sm-EDTMP

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Sm]

Isomeric SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[153Sm]

Description

The exact mass of the compound Quadramet is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quadramet, scientifically known as Samarium (153Sm) lexidronam pentasodium, is a radiopharmaceutical used primarily for the palliation of pain associated with metastatic bone cancer. It consists of a chelated complex formed by the radioactive isotope samarium-153 and ethylenediaminetetramethylene phosphonic acid (EDTMP). This compound is administered intravenously and is designed to target and accumulate in areas of the bone affected by cancer, thereby delivering localized radiation to alleviate pain caused by tumor deposits .

The formulation appears as a clear, colorless to light amber solution and is supplied in single-dose vials. Each milliliter contains approximately 35 mg of EDTMP, along with samarium-153 at a specific activity of around 1.0-11.0 mCi/µg . The half-life of samarium-153 is approximately 46.3 hours, allowing it to emit beta particles that effectively reduce tumor activity and associated pain over time .

The primary chemical reaction involved in the use of Quadramet is the decay of samarium-153, which undergoes beta decay to emit beta particles. This process can be represented as:

153Sm153Eu+β^{153}\text{Sm}\rightarrow ^{153}\text{Eu}+\beta^-

The emitted beta particles interact with nearby cells, leading to cell death in cancerous tissues. The complex formed by samarium and EDTMP remains intact during circulation and is excreted primarily through urine .

Quadramet exhibits significant biological activity by preferentially accumulating in areas of high bone turnover, particularly where cancer has metastasized. The drug's mechanism of action involves binding to hydroxyapatite in the bone matrix, allowing for targeted radiation therapy that alleviates pain associated with bone metastases . Clinical studies have shown that patients typically experience pain relief within the first week after administration, with effects lasting several months .

The synthesis of Quadramet involves several key steps:

  • Preparation of Samarium-153: Samarium-152 is irradiated in a nuclear reactor to produce samarium-153.
  • Chelation with EDTMP: The radioactive samarium is then combined with ethylenediaminetetramethylene phosphonic acid under controlled conditions to form the stable chelated complex.
  • Formulation: The final product is formulated into a sterile solution for intravenous injection, ensuring it meets safety and efficacy standards before being packaged in lead-shielded containers for storage .

Quadramet is primarily utilized for:

  • Pain Relief: It is indicated for patients suffering from pain due to metastatic bone cancer.
  • Palliative Care: It provides symptomatic relief rather than curative treatment, often used in conjunction with other therapies such as chemotherapy or radiotherapy .
  • Diagnostic Imaging: Due to its radioactive properties, it can also assist in imaging techniques to assess bone metastasis .

Interaction studies involving Quadramet have indicated that it may enhance the side effects of prior chemotherapy or radiotherapy treatments. Additionally, patients are advised against using it if they have undergone such treatments within six weeks prior to administration due to potential exacerbation of side effects . Monitoring blood cell counts post-treatment is recommended as Quadramet can temporarily reduce red and white blood cell production in the bone marrow.

Several compounds share similarities with Quadramet in terms of their use as radiopharmaceuticals for pain management in metastatic bone disease:

Compound NameActive IngredientMechanism of ActionUnique Features
Strontium (89Sr)Strontium-89Targets bone tissue; emits beta particlesLonger half-life (50.5 days)
Radium (223Ra)Radium-223Targets bone metastases; emits alpha particlesHigher energy alpha emissions; used for prostate cancer
Phosphorus (32P)Phosphorus-32Incorporates into bone; emits beta particlesUsed primarily for hematological malignancies

Quadramet's uniqueness lies in its specific targeting mechanism via EDTMP chelation, allowing for effective localization at tumor sites while minimizing systemic exposure compared to other radionuclides like strontium-89 and radium-223 .

Use Classification

Human drugs -> Quadramet -> EMA Drug Category
Therapeutic radiopharmaceuticals -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20

Explore Compound Types